molecular formula C12H13Cl3N2O2 B3462013 N-{3-[(trichloroacetyl)amino]phenyl}butanamide

N-{3-[(trichloroacetyl)amino]phenyl}butanamide

Cat. No.: B3462013
M. Wt: 323.6 g/mol
InChI Key: LWEFLJOIBPFQLO-UHFFFAOYSA-N
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Description

N-{3-[(Trichloroacetyl)amino]phenyl}butanamide is a synthetic organic compound with the molecular formula C12H13Cl3N2O2 It is characterized by the presence of a trichloroacetyl group attached to an amino-substituted phenyl ring, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(trichloroacetyl)amino]phenyl}butanamide typically involves the reaction of 3-aminoacetophenone with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trichloroacetylated product, which is then reacted with butanoyl chloride to yield the final compound. The reaction conditions generally involve maintaining a low temperature to control the exothermic nature of the reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(trichloroacetyl)amino]phenyl}butanamide undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

    Substitution: The trichloroacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

    Reduction: The compound can be reduced to remove the trichloroacetyl group, yielding the corresponding amine.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Hydrolysis: Yields carboxylic acids and amines.

    Substitution: Produces substituted acyl derivatives.

    Reduction: Results in the formation of amines.

Scientific Research Applications

N-{3-[(trichloroacetyl)amino]phenyl}butanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein interactions.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{3-[(trichloroacetyl)amino]phenyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl and butanamide moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(trichloroacetyl)amino]phenyl}pentanamide
  • N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}butanamide

Uniqueness

N-{3-[(trichloroacetyl)amino]phenyl}butanamide is unique due to its specific structural features, such as the trichloroacetyl group and the butanamide moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-[3-[(2,2,2-trichloroacetyl)amino]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3N2O2/c1-2-4-10(18)16-8-5-3-6-9(7-8)17-11(19)12(13,14)15/h3,5-7H,2,4H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEFLJOIBPFQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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